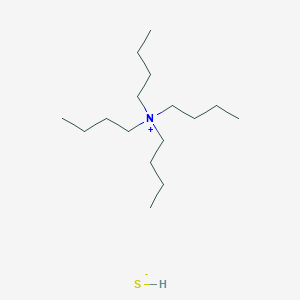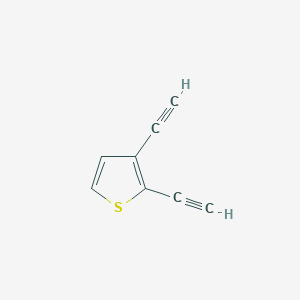
2,3-Diethynylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethynylthiophene (DET) is a chemical compound with the molecular formula C8H4S. It is a conjugated molecule with two triple bonds, which makes it an important building block for the synthesis of organic materials. DET has been extensively studied due to its unique electronic properties, which make it a promising candidate for optoelectronic devices.
Wissenschaftliche Forschungsanwendungen
2,3-Diethynylthiophene has been extensively studied for its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. 2,3-Diethynylthiophene has also been used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as flexible displays, sensors, and memory devices.
Wirkmechanismus
The mechanism of action of 2,3-Diethynylthiophene is not well understood. However, it is believed that the triple bonds in 2,3-Diethynylthiophene contribute to its unique electronic properties, which make it a promising candidate for optoelectronic devices. The conjugated structure of 2,3-Diethynylthiophene also allows for efficient charge transport, which is important for its applications in electronic devices.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2,3-Diethynylthiophene. However, it has been reported that 2,3-Diethynylthiophene can be toxic to cells at high concentrations. Therefore, caution should be taken when handling 2,3-Diethynylthiophene in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Diethynylthiophene in laboratory experiments is its unique electronic properties, which make it a promising candidate for optoelectronic devices. However, one limitation is its toxicity at high concentrations, which requires caution when handling 2,3-Diethynylthiophene in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research on 2,3-Diethynylthiophene. One direction is the development of new synthesis methods for 2,3-Diethynylthiophene and its derivatives. Another direction is the investigation of the mechanism of action of 2,3-Diethynylthiophene and its derivatives. Additionally, the optimization of the electronic properties of 2,3-Diethynylthiophene for its applications in optoelectronic devices is an important future direction. Finally, the development of new conjugated polymers based on 2,3-Diethynylthiophene and its derivatives is an important future direction for the research on 2,3-Diethynylthiophene.
Synthesemethoden
2,3-Diethynylthiophene can be synthesized using various methods, including Sonogashira coupling, Stille coupling, and Suzuki coupling. The Sonogashira coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a palladium catalyst. The Stille coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a tin catalyst. The Suzuki coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a palladium catalyst and a boronic acid derivative.
Eigenschaften
CAS-Nummer |
153143-04-5 |
|---|---|
Produktname |
2,3-Diethynylthiophene |
Molekularformel |
C8H4S |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
2,3-diethynylthiophene |
InChI |
InChI=1S/C8H4S/c1-3-7-5-6-9-8(7)4-2/h1-2,5-6H |
InChI-Schlüssel |
SIDCQTFTUXXKDG-UHFFFAOYSA-N |
SMILES |
C#CC1=C(SC=C1)C#C |
Kanonische SMILES |
C#CC1=C(SC=C1)C#C |
Synonyme |
Thiophene, 2,3-diethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



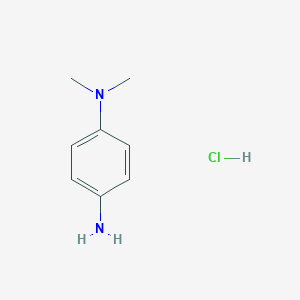

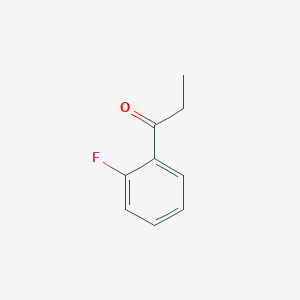
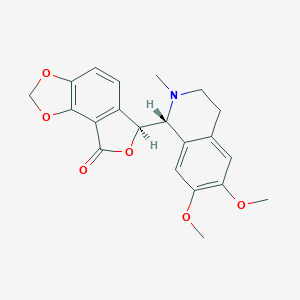
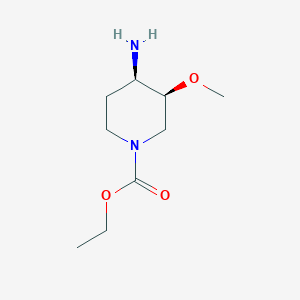
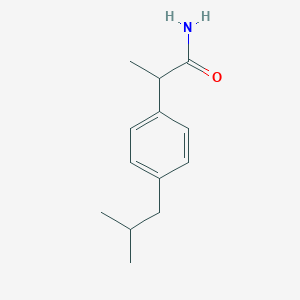
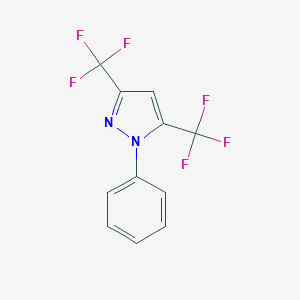
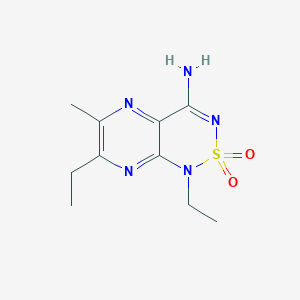
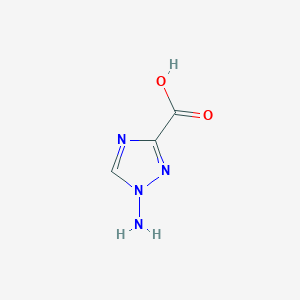
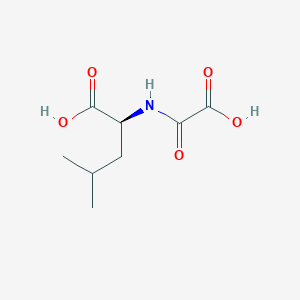
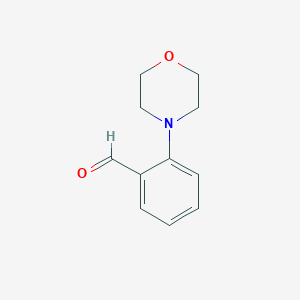
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)
